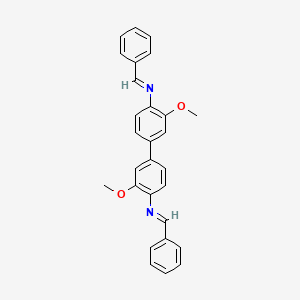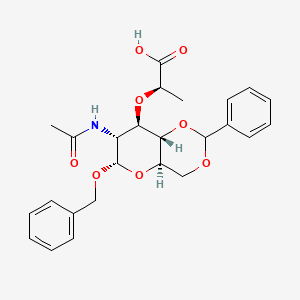
Diazepam Phenyl-d5 N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazepam Phenyl-d5 N-Oxide: is a deuterated derivative of Diazepam, a well-known benzodiazepine. This compound is characterized by the substitution of five hydrogen atoms in the phenyl ring with deuterium atoms. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Diazepam and its derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diazepam Phenyl-d5 N-Oxide involves the deuteration of the phenyl ring of Diazepam followed by the oxidation of the nitrogen atom. The typical synthetic route includes:
Deuteration: The phenyl ring of Diazepam is subjected to deuterium exchange reactions using deuterated reagents such as deuterated chloroform or deuterated benzene under specific conditions to achieve the desired deuteration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of Diazepam are treated with deuterated solvents in industrial reactors.
Analyse Des Réactions Chimiques
Types of Reactions: Diazepam Phenyl-d5 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions, leading to the formation of more oxidized derivatives.
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like phosphorus trichloride or hydrogenation catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Phosphorus trichloride, hydrogenation catalysts.
Substitution: Electrophilic reagents like halogens, nitrating agents.
Major Products:
Oxidation: Higher oxidized derivatives.
Reduction: Diazepam Phenyl-d5.
Substitution: Substituted deuterated derivatives.
Applications De Recherche Scientifique
Diazepam Phenyl-d5 N-Oxide is extensively used in scientific research for various applications:
Pharmacokinetic Studies: It is used to study the metabolic pathways and pharmacokinetics of Diazepam and its derivatives in biological systems.
Isotope Labeling: The deuterium atoms serve as isotopic labels, allowing for the tracking of the compound in metabolic studies.
Drug Metabolism: It helps in understanding the metabolism of Diazepam in different species, including humans.
Analytical Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy for the identification and quantification of Diazepam and its metabolites
Mécanisme D'action
The mechanism of action of Diazepam Phenyl-d5 N-Oxide is similar to that of Diazepam. It acts on the central nervous system by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptors. This leads to increased chloride ion influx, hyperpolarization of neurons, and subsequent sedative, anxiolytic, and anticonvulsant effects .
Comparaison Avec Des Composés Similaires
Diazepam: The parent compound, widely used as an anxiolytic and anticonvulsant.
Nordazepam: A major metabolite of Diazepam with similar pharmacological properties.
Oxazepam: Another metabolite of Diazepam, used as an anxiolytic and sedative.
Temazepam: A metabolite used primarily as a hypnotic.
Uniqueness: Diazepam Phenyl-d5 N-Oxide is unique due to its deuterated phenyl ring, which provides distinct advantages in pharmacokinetic studies and isotope labeling. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in biological systems, making it a valuable tool in scientific research .
Propriétés
Numéro CAS |
65891-82-9 |
|---|---|
Formule moléculaire |
C₁₆H₈D₅ClN₂O₂ |
Poids moléculaire |
305.77 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


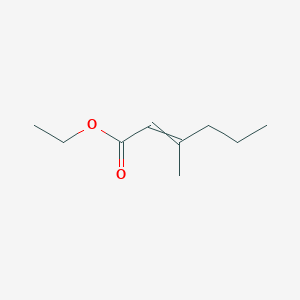


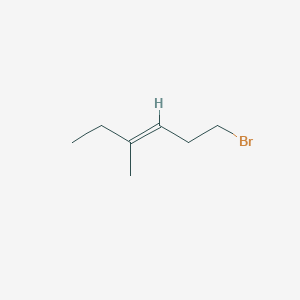
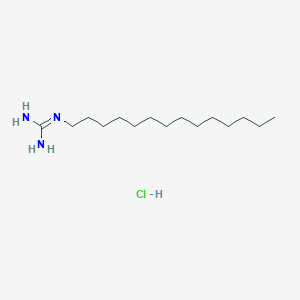
![(Z)-2-Hydroxy-3-[(1-oxo-9-octadecenyl)oxy]propyltrimethylammonium chloride](/img/structure/B1144384.png)
